

# Application Note: RhV3 for High-Temperature Coating Applications

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Compound of Interest		
Compound Name:	Rhodiumvanadium (1/3)	
Cat. No.:	B15484609	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Components operating in high-temperature environments, such as gas turbine engines, aerospace vehicles, and industrial processing equipment, face significant challenges from oxidation, corrosion, and mechanical stress. The development of advanced protective coatings is crucial to extend the lifetime and enhance the performance of these components. RhV3, a novel rhenium-vanadium based alloy, has emerged as a promising material for high-temperature coatings due to its exceptional thermal stability, superior creep strength, and excellent resistance to oxidation and corrosion.[1][2][3] This document provides a detailed overview of RhV3's properties, application protocols, and performance data.

## **Material Properties of RhV3**

RhV3 is a refractory metal alloy with a unique combination of properties derived from its rhenium and vanadium constituents. Rhenium contributes an exceptionally high melting point and excellent creep resistance, while vanadium promotes the formation of a stable, self-healing oxide layer at elevated temperatures.[1][2][4][5]

Key characteristics of RhV3 coatings include:

 High-Temperature Stability: RhV3 maintains its structural integrity at temperatures exceeding 1500°C.[1][2]



- Excellent Oxidation Resistance: At high temperatures, RhV3 forms a dense, adherent oxide scale that protects the underlying substrate from further oxidation.[6][7][8]
- Superior Creep Strength: The addition of rhenium significantly enhances the material's ability to resist deformation under constant load at high temperatures.[1][9]
- Good Thermal Barrier Properties: RhV3 coatings can provide a significant temperature drop across their thickness, protecting the substrate from extreme heat.[10][11]
- High Hardness and Wear Resistance: The inherent hardness of the alloy provides excellent resistance to erosion and wear.[4]

## **Data Presentation**

The performance of RhV3 coatings has been evaluated in comparison to other common high-temperature materials. The following tables summarize key quantitative data.

Table 1: Physical and Mechanical Properties of RhV3 Compared to Standard High-Temperature Materials

Property	RhV3	Nickel-based Superalloy (Inconel 718)	Yttria-Stabilized Zirconia (YSZ)
Melting Point (°C)	~2800	~1300	~2700
Density (g/cm³)	~15.5	~8.2	~6.0
Hardness (GPa)	25	4.5	14
Thermal Conductivity (W/m·K at 1000°C)	18	25	2.2

Table 2: High-Temperature Oxidation Performance (Isothermal Oxidation at 1200°C for 100 hours)



Material	Mass Gain (mg/cm²)	Oxide Scale Thickness (µm)	Notes
RhV3 Coated Superalloy	0.8	2-3	Dense, adherent oxide layer
Uncoated Superalloy	12.5	20-25	Spallation and cracking observed
YSZ Coated Superalloy	1.5	5-7	Stable, but prone to CMAS degradation

# **Experimental Protocols**

Detailed methodologies for the application and characterization of RhV3 coatings are provided below.

## **Protocol 1: Substrate Preparation**

- Degreasing: Substrates (e.g., nickel-based superalloys) are ultrasonically cleaned in acetone for 15 minutes, followed by ethanol for 15 minutes to remove organic contaminants.
- Grit Blasting: The substrate surface is grit-blasted with 50  $\mu$ m alumina particles at a pressure of 4 bar to create a roughened surface for enhanced coating adhesion.
- Final Cleaning: The grit-blasted substrates are cleaned with compressed air to remove any residual alumina particles, followed by another ultrasonic cleaning in ethanol for 10 minutes and then dried in an oven at 120°C for 1 hour.

# Protocol 2: RhV3 Coating Deposition via Air Plasma Spray (APS)

- Feedstock Preparation: A powder of the RhV3 alloy with a particle size distribution of 20-50
  μm is used as the feedstock material.
- APS System Setup: An Air Plasma Spray (APS) system is used for the deposition. Typical parameters are outlined in the table below.



- Deposition Process: The substrate is mounted on a rotating holder within the APS chamber.
   The plasma torch is ignited, and the RhV3 powder is fed into the plasma jet, which melts and propels the particles onto the substrate surface. The torch is traversed across the substrate to build up a uniform coating of the desired thickness (typically 200-300 µm).
- Cooling: After deposition, the coated component is allowed to cool slowly to room temperature in an inert atmosphere to minimize thermal stresses.

Table 3: Typical Air Plasma Spray (APS) Parameters for RhV3 Deposition

Parameter	Value
Plasma Gas 1 (Argon)	40 L/min
Plasma Gas 2 (Hydrogen)	10 L/min
Current	600 A
Voltage	65 V
Powder Feed Rate	25 g/min
Spray Distance	10 cm

# **Protocol 3: High-Temperature Oxidation Testing**

- Sample Preparation: Coated samples are cut into 10 mm x 10 mm coupons. The dimensions and initial weight of each coupon are precisely measured.
- Furnace Exposure: The coupons are placed in an alumina crucible and inserted into a hightemperature box furnace.
- Isothermal Oxidation: The furnace is heated to the test temperature (e.g., 1200°C) in ambient air and held for a specified duration (e.g., 100 hours).
- Cyclic Oxidation: For cyclic testing, the samples are heated to the test temperature for a set period (e.g., 1 hour) and then rapidly cooled to room temperature. This cycle is repeated for a predetermined number of cycles.

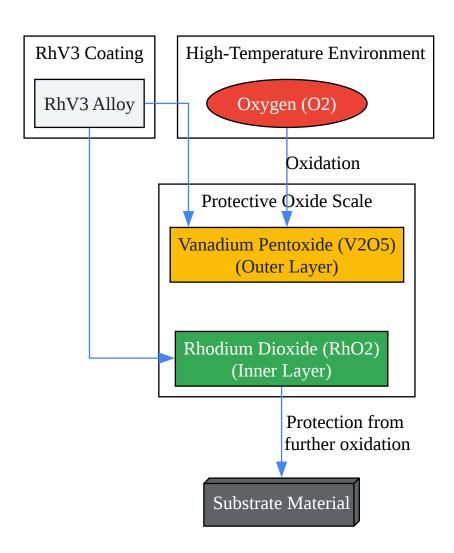


- Gravimetric Analysis: The weight of the samples is measured at regular intervals to determine the rate of oxidation (mass gain).
- Microstructural Characterization: After the oxidation test, the samples are sectioned, mounted, and polished for analysis using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to examine the oxide scale morphology and composition. X-ray Diffraction (XRD) is used to identify the phases present in the oxide scale.

#### **Visualizations**

## **Mechanism of High-Temperature Protection**

The protective nature of the RhV3 coating is attributed to the formation of a multi-layered oxide scale at high temperatures. This process is depicted in the following diagram.







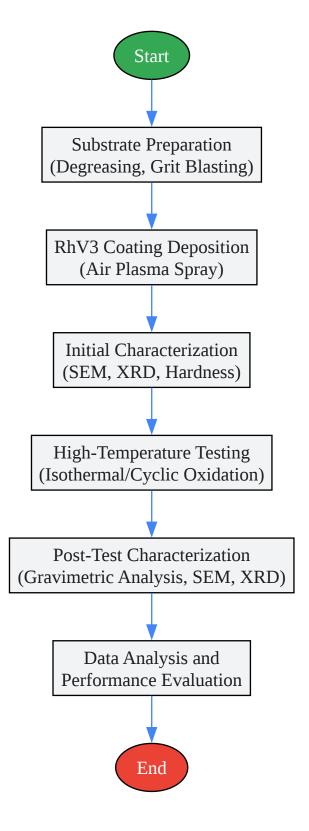
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Caption: Mechanism of protective oxide scale formation on RhV3 coatings.

## **Experimental Workflow for Coating Evaluation**

The logical flow of experiments to deposit and test RhV3 coatings is outlined below.





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Caption: Experimental workflow for RhV3 coating application and evaluation.



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